
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. The process may include steps such as:
Nucleophilic Substitution: Pyrazine derivatives react with propan-2-amine in the presence of a suitable base.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using automated reactors to ensure consistency and purity. The process is optimized for large-scale production, focusing on yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
Comparison: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is unique due to its specific pyrazine structure and trihydrochloride form, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C7H14Cl3N3 |
|---|---|
Peso molecular |
246.6 g/mol |
Nombre IUPAC |
1-pyrazin-2-ylpropan-2-amine;trihydrochloride |
InChI |
InChI=1S/C7H11N3.3ClH/c1-6(8)4-7-5-9-2-3-10-7;;;/h2-3,5-6H,4,8H2,1H3;3*1H |
Clave InChI |
ROVIRISQVNOTOU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=CN=C1)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
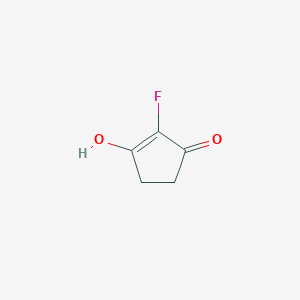
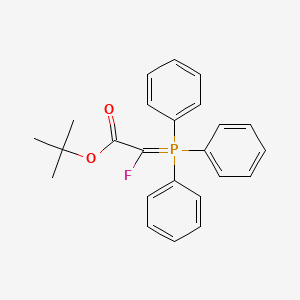
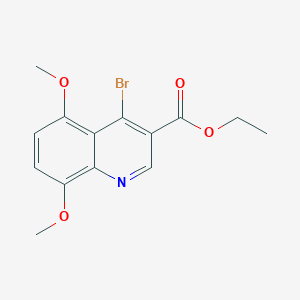

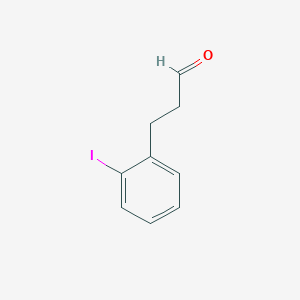
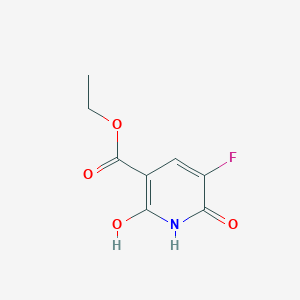
![3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B13024972.png)
![7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine](/img/structure/B13024978.png)
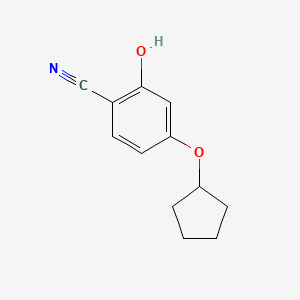

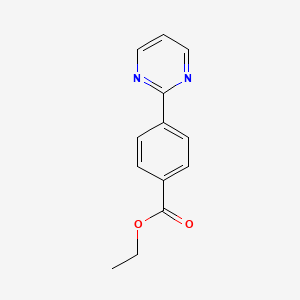
![3-(Naphthalen-1-ylmethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13025001.png)
